molecular formula C10H11NO2 B3026696 1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid CAS No. 1060806-13-4

1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid

Cat. No.: B3026696
CAS No.: 1060806-13-4
M. Wt: 177.20
InChI Key: URIQHKLFYYBLEP-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20. The purity is usually 95%.
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Biological Activity

1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid is a compound with the molecular formula C10H11NO2 and a molecular weight of approximately 177.2 g/mol. Its structure features a cyclopropane ring attached to a carboxylic acid group and a pyridine ring with a methyl substituent at the 6-position. This unique arrangement contributes to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may affect various biochemical pathways, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against various diseases .
  • Cell Cycle Regulation : The compound may induce cell cycle arrest and apoptosis in cancer cells by modulating proteins associated with these processes.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against pathogenic bacteria, showing potential as an adjuvant in antibiotic therapies. In vitro studies have demonstrated its ability to enhance the efficacy of existing antibiotics against resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Initial findings suggest that while it exhibits antimicrobial activity, careful consideration must be given to its cytotoxic effects on eukaryotic cells. Compounds with similar structures have shown varying degrees of toxicity, necessitating further investigation into the therapeutic index of this compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds. Below is a comparison table highlighting key features:

Compound NameStructure FeaturesUnique Aspects
2-(Pyridin-2-yl)propanoic acidPyridine ring with a propanoic acid groupDifferent carbon chain length
1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acidSimilar cyclopropane structure but different methyl positionPotentially different biological effects
4-(Methylpyridin-2-yl)butanoic acidContains a butanoic acid instead of cyclopropaneLonger carbon chain may influence activity

This comparison illustrates how variations in structure can lead to different biological activities, emphasizing the distinctiveness of this compound within this class of compounds.

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition at low concentrations, suggesting its potential as an effective antimicrobial agent when used in combination with traditional antibiotics. The study also highlighted its low cytotoxicity profile, making it a promising candidate for further development .

Research Findings on Enzyme Inhibition

Another research effort focused on the inhibition of O-Acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis. The compound demonstrated competitive inhibition, indicating that it could interfere with metabolic pathways essential for bacterial survival. This finding supports its potential application as an antibiotic adjuvant .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-3-2-4-8(11-7)10(5-6-10)9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIQHKLFYYBLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221789
Record name 1-(6-Methyl-2-pyridinyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-13-4
Record name 1-(6-Methyl-2-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methyl-2-pyridinyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid
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1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid
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1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid
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1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid
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1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.